1,2-Dihydrophenanthrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. nih.gov They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants. nih.govpjoes.com Phenanthrene (B1679779) is a three-ring PAH and serves as the parent compound for 1,2-dihydrophenanthrene. uhmreactiondynamics.org
This compound is considered a partially hydrogenated PAH. This structural feature is significant because it represents an intermediate stage in both the environmental degradation and the metabolic processing of phenanthrene. pjoes.comasm.org In the environment, microorganisms can metabolize phenanthrene, and this process can involve the formation of dihydrophenanthrene derivatives. asm.orgoup.com For instance, certain bacteria can oxidize phenanthrene at the 1 and 2 positions, leading to compounds that can be further metabolized. oup.com
The metabolism of PAHs in organisms often proceeds through the formation of dihydrodiol derivatives. researchgate.netnih.gov For phenanthrene, this can occur at different positions on the rings, including the 1,2-, 3,4-, and 9,10-positions, leading to various dihydroxydihydrophenanthrene isomers. asm.orgnih.gov These metabolic processes are of great interest in toxicology, as the partially saturated and hydroxylated metabolites can sometimes be more reactive and toxic than the parent PAH. researchgate.netacs.org
Significance of this compound in Organic Synthesis and Mechanistic Studies
This compound and its derivatives are valuable intermediates in organic synthesis. Their partially saturated ring allows for a range of chemical transformations that are not possible with the fully aromatic phenanthrene. For example, the presence of the dihydro functionality allows for selective dehydrogenation reactions to regenerate the aromatic system, a process that is useful in the final steps of synthesizing more complex molecules. mdpi.comacs.org
The synthesis of substituted dihydrophenanthrenes has been achieved through various methods, including one-pot multi-component reactions. mdpi.com These synthetic routes provide access to a variety of functionalized dihydrophenanthrene scaffolds that can be further elaborated. Gold-catalyzed cycloisomerization reactions of specific enynes have also been developed to selectively produce dihydrophenanthrene derivatives. acs.org
From a mechanistic standpoint, this compound is an important model compound for studying various chemical reactions. The dehydrogenation of dihydrophenanthrenes, for instance, has been investigated to understand the mechanisms of aromatization reactions. mdpi.comacs.orgacs.org Additionally, photochemical reactions of dihydrophenanthrenes, such as amine-promoted hydrogen shifts, have been the subject of detailed mechanistic studies to elucidate the role of light and catalysts in isomerization processes. grafiati.com The thermal decomposition and dehydroamination of dihydrophenanthrene derivatives have also been studied to understand reaction kinetics and mechanisms at high temperatures. acs.orgoup.com
Scope and Research Trajectories in Dihydrophenanthrene Chemistry
Current research on dihydrophenanthrenes is diverse, spanning from natural product chemistry to materials science and environmental studies. A significant area of research involves the isolation and characterization of new dihydrophenanthrene compounds from natural sources, particularly from orchids of the Dendrobium genus. nih.govmdpi.com Many of these naturally occurring dihydrophenanthrenes exhibit interesting biological activities, such as antioxidant and antiproliferative effects, making them potential candidates for pharmaceutical development. mdpi.commdpi.comsemanticscholar.org
In the field of synthetic chemistry, efforts are ongoing to develop more efficient and selective methods for the synthesis of dihydrophenanthrenes and their derivatives. mdpi.comacs.org These synthetic compounds serve as building blocks for more complex molecules and as probes for studying biological processes.
Furthermore, dihydrophenanthrenes continue to be relevant in the context of environmental science. Studies on the microbial degradation of phenanthrene often involve the identification of dihydrophenanthrene metabolites, providing insights into the bioremediation of PAH-contaminated sites. nih.govasm.orgoup.com The study of the pyrolysis of alkyl-substituted dihydrophenanthrenes is also relevant to understanding the thermal processing of fossil fuels. acs.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ | nih.gov |
| Molar Mass | 180.24 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | C1CC2=C(C=C1)C3=CC=CC=C3C=C2 | nih.gov |
| InChIKey | DYHJTAONEPZTCO-UHFFFAOYSA-N | nih.gov |
Table 2: Examples of Reactions Involving Dihydrophenanthrene Derivatives
| Reaction Type | Substrate | Product(s) | Key Findings/Conditions | Source |
| Oxidative Dehydrogenation | 9,10-Dihydrophenanthrene (B48381) | Phenanthrene | Moderate yield (around 70%) with DDQ/NaNO₂ catalyst system. | mdpi.com |
| Photochemical 1,3-H shift | This compound | 1,4-Dihydrophenanthrene | Promoted by the presence of amines. | grafiati.com |
| Dehydroamination | 9-Alkylamino-9,10-dihydrophenanthrene | Phenanthrene | Occurs at 190-250 °C via intramolecular proton transfer. | oup.com |
| Pyrolysis | 2-Dodecyl-9,10-dihydrophenanthrene | 2-Dodecylphenanthrene (B3051877) and other minor products | Major pathway is dehydrogenation. | acs.org |
| Gold-Catalyzed Cycloisomerization | o'-Alkenyl-o-alkynylbiaryls | Dihydrophenanthrene derivatives | Selective synthesis with high yields, solvent dependent. | acs.org |
Structure
3D Structure
Properties
CAS No. |
26856-35-9 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,2-dihydrophenanthrene |
InChI |
InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3-5,7-10H,2,6H2 |
InChI Key |
DYHJTAONEPZTCO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Other CAS No. |
56179-83-0 |
Synonyms |
1,2-dihydrophenanthrene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dihydrophenanthrene and Its Derivatives
Regioselective and Stereoselective Synthesis of Dihydrophenanthrene Scaffolds
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. Modern synthetic strategies offer powerful tools to achieve this control in the formation of dihydrophenanthrene cores.
Photochemical Cyclization Strategies for Dihydrophenanthrene Cores
Photochemical reactions provide a unique avenue for the synthesis of phenanthrene (B1679779) and its derivatives. The classic example is the photocyclization of stilbenes. mdpi.com Under UV irradiation, stilbene (B7821643) undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate. mdpi.comresearchgate.net This intermediate is typically unstable and can revert to the starting stilbene. nih.gov However, in the presence of an oxidant like iodine or oxygen, it can be trapped to yield the aromatic phenanthrene. mdpi.comresearchgate.net
Non-oxidative photochemical cyclizations are also possible. For instance, the irradiation of cis-stilbenes in the presence of n-propylamine can lead to the formation of non-conjugated dihydrophenanthrenes, such as 1,4-dihydrophenanthrene. mdpi.com Another approach involves the photocyclization of stilbene derivatives bearing a leaving group at the ortho position, which can be eliminated to drive the aromatization to phenanthrene without an external oxidant. researchgate.net
A mechanistically novel approach involves the base-induced photocyclization of 1,2-diaryl-1-tosylethenes, which proceeds through the elimination of p-toluenesulfinic acid from a 9-tosyl-4a,4b-dihydrophenanthrene intermediate. researchgate.net
Palladium-Catalyzed Heck Reactions for Dihydrophenanthrene Synthesis
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis. The Heck reaction, in particular, has been adapted for the synthesis of 9,10-dihydrophenanthrene (B48381) and its derivatives. espublisher.comresearchgate.net One developed methodology involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction with formaldehyde (B43269) elimination. espublisher.comresearchgate.net This strategy is useful for preparing higher homologous polynuclear aromatic hydrocarbons. espublisher.com
A domino Heck/aryne carbopalladation/C–H functionalization reaction has also been developed for the synthesis of heterocycle-fused 9,10-dihydrophenanthrenes. acs.orgresearchgate.net This process, which utilizes in-situ generated arynes, results in the formation of three new C–C bonds and a carbon quaternary center in a single operation. acs.orgresearchgate.net The reaction is initiated by an intramolecular Heck addition, followed by trapping of the resulting palladium intermediate with an aryne. researchgate.net
Furthermore, palladium-catalyzed dearomative functionalization of the endocyclic C=C bonds of aromatic compounds like pyrroles has been achieved through an intramolecular Heck reaction, leading to spirocyclic systems. sioc-journal.cn
Multicomponent Reaction Approaches to Dihydrophenanthrene Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. epfl.ch A notable example is the one-pot synthesis of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles. mdpi.comnih.govresearchgate.net This reaction proceeds through the condensation of aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate, affording the dihydrophenanthrene derivatives in good yields. mdpi.comnih.govresearchgate.net
The mechanism likely involves a series of condensations and cyclizations, ultimately leading to the formation of the phenanthrene core. mdpi.com This strategy avoids the need for pre-functionalized starting materials and harsh reaction conditions often associated with traditional methods. mdpi.com
| Reactants | Product | Yield (%) |
| Aldehydes, Malononitrile, 1-Tetralone, Ammonium Acetate | 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles | 72-84 mdpi.comnih.govresearchgate.net |
Synthesis via Aryne and Alkyne Cycloaddition Pathways
Arynes are highly reactive intermediates that have proven to be valuable in the synthesis of polycyclic aromatic compounds. core.ac.ukwiley-vch.de The [2+2+2] cycloaddition of two aryne equivalents with one alkyne or alkene equivalent is a known method for producing phenanthrenes and dihydrophenanthrenes. core.ac.uk
A transition-metal-free approach for the synthesis of 9,10-dihydrophenanthrenes involves the reaction of arynes with styrenes. acs.org This reaction is proposed to proceed through a Diels–Alder/ene-reaction cascade. acs.org The generation of arynes under mild conditions, such as the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates, has significantly expanded the scope of these reactions. wiley-vch.deacs.org
Palladium-catalyzed cyclization of arynes with alkynes also provides an alternative route to phenanthrene and 9,10-disubstituted phenanthrene derivatives. mdpi.com
Intermolecular C-H Activation in Dihydrophenanthrene Synthesis
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Alkene-relayed C-H activation has emerged as a novel strategy for the selective functionalization of C-H bonds. nih.gov A palladium-catalyzed annulation reaction of 2-iodobiphenyls with maleimides, which act as a relay for C-H alkylation, provides a straightforward method for synthesizing succinimide-fused 9,10-dihydrophenanthrenes. nih.gov
Rhodium(III)-catalyzed C–H activation has also been employed in a one-pot synthesis of 9,10-dihydrophenanthrenes, which involves a relay Diels–Alder reaction. nih.gov This method has been used to generate a library of dihydrophenanthrene derivatives for biological screening. nih.gov
Derivatization Strategies of the 1,2-Dihydrophenanthrene Nucleus
Once the this compound core is constructed, further derivatization can be carried out to access a wider range of compounds with diverse properties. For example, 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles have been subjected to cyclocondensation attempts with acetic anhydride. mdpi.comresearchgate.net While the initial goal was to form pyrimidone derivatives, these reactions instead yielded N,N-diacetylaminophenanthrenes. mdpi.comresearchgate.net
The amine group in aminophenanthrene derivatives can undergo various transformations. For instance, in the presence of a base, a photochemical 1,3-hydrogen shift can occur in certain dihydrophenanthrene systems. ru.nl Furthermore, the dihydrophenanthrene scaffold itself can be a precursor to fully aromatic phenanthrenes through oxidation or elimination reactions.
| Starting Material | Reagent | Product |
| 3-Aminocyanophenanthrene derivatives | Acetic Anhydride, conc. H2SO4 | N,N-diacetylaminophenanthrenes mdpi.comresearchgate.net |
Functionalization at Aromatic and Aliphatic Positions
The ability to selectively introduce chemical functionality onto the this compound framework is essential for modulating its properties. Researchers have developed a range of methods targeting both the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the saturated dihydro portion.
Functionalization at Aromatic Positions
The aromatic rings of the dihydrophenanthrene system are amenable to various functionalization reactions, including C-H activation and electrophilic substitution. Palladium-catalyzed reactions have become a powerful tool for creating C-C bonds. For instance, a cascade reaction involving Pd(II)-catalyzed β,γ-methylene C(sp³)-H diarylation of carboxylic acids can produce complex dihydrophenanthrene scaffolds. nih.govresearchgate.net This process activates multiple C-H bonds, leading to the formation of several new C-C bonds in a single operation. nih.govresearchgate.net
Another advanced strategy is site-selective C-H functionalization through thianthrenation. This method uses a sulfur-based radical to introduce a thianthrenium salt onto the aromatic ring with high selectivity, often without the need for directing groups. nih.govmpg.de This salt then acts as a versatile coupling handle for subsequent transformations, allowing for the introduction of a wide array of functional groups. nih.govmpg.de More traditional methods like electrophilic nitration have also been employed, for example, to produce 2,7-dinitro-9,10-dihydrophenanthrene, which can be further converted to other derivatives. asianpubs.org Additionally, functional groups like carboxylic acids can be introduced, as seen in the synthesis of this compound-4-carboxylic acid, which involves the reduction of a phenanthrene precursor followed by carboxylation. ontosight.ai
| Reaction Type | Key Reagents/Catalyst | Position(s) Functionalized | Description | Reference |
|---|---|---|---|---|
| C-H Diarylation | Pd(II) catalyst, MPAThio ligand, Iodoarene | Aromatic C-H bonds | A cascade reaction that forms multiple C-C bonds and chiral centers in one step to build a complex scaffold. | nih.govresearchgate.net |
| C-H Thianthrenation | Thianthrene, Acetic Anhydride, Triflic Acid | Aromatic C-H bonds | Installs a thianthrenium salt which acts as a versatile handle for further functionalization. | nih.govmpg.de |
| Nitration | Bismuth nitrate (B79036) pentahydrate, Clay, Microwave | C2 and C7 | Selective dinitration of the aromatic rings on the 9,10-dihydrophenanthrene core. | asianpubs.org |
| Carboxylation | Reduction followed by carboxylation reaction | C4 | Introduction of a carboxylic acid group onto the this compound skeleton. | ontosight.ai |
Functionalization at Aliphatic Positions
The saturated C1-C2 portion of the this compound molecule offers distinct opportunities for functionalization. One notable method is enzymatic hydroxylation. The cytochrome P450 enzyme CYP5035S7, from the white-rot fungus Polyporus arcularius, can hydroxylate phenanthrene at the 1 and 2 positions, leading to the formation of 1,2-dihydroxy-1,2-dihydrophenanthrene. nih.gov These vicinal diols are valuable intermediates for further synthetic manipulations.
A significant transformation starting from these diols is oxidative C-C bond cleavage. This reaction breaks the bond between the two hydroxyl-bearing carbons, opening the aliphatic ring to form an axially chiral biaryl diketone. grafiati.comresearchgate.net This represents a unique functionalization that, while deconstructing the dihydrophenanthrene ring, uses it as a stereochemical template to create other valuable chiral molecules. grafiati.comresearchgate.net While much work has focused on the 9,10-isomer, the synthesis of chiral trans-9,10-dihydrophenanthrene-9,10-diamine from biphenyl-2,2'-dialdehyde demonstrates that functional groups like amines can be installed on the aliphatic portion of the ring system through methods like intramolecular imino pinacol (B44631) coupling. tandfonline.com
| Reaction Type | Key Reagents/Catalyst | Position(s) Functionalized | Description | Reference |
|---|---|---|---|---|
| Enzymatic Dihydroxylation | CYP5035S7 Monooxygenase | C1 and C2 | Biocatalytic introduction of two hydroxyl groups on the aliphatic ring. | nih.gov |
| Oxidative C-C Cleavage | tBuOK/air or NaClO/n-Bu4NHSO4 | C9-C10 bond (on 9,10-diol) | Cleavage of the aliphatic C-C bond in a diol to form an axially chiral biaryl diketone. | grafiati.comresearchgate.net |
| Intramolecular Imino Pinacol Coupling | Zinc powder, TiCl4 | C9 and C10 (on 9,10-diamine) | Formation of a diamine on the aliphatic ring from a dialdehyde (B1249045) precursor. | tandfonline.com |
Stereochemical Control in Functionalization Reactions
Achieving control over the three-dimensional arrangement of atoms is a paramount goal in modern synthesis, particularly for producing enantiomerically pure compounds. For dihydrophenanthrenes, stereochemical control is focused on the chiral centers created at the aliphatic positions (e.g., C1 and C2, or C9 and C10) and the generation of axial chirality.
Asymmetric catalysis is the most prominent strategy for establishing stereocenters. Palladium-catalyzed reactions, in particular, have been extensively developed for the asymmetric synthesis of chiral dihydrophenanthrenes. A notable advancement is the Pd-catalyzed intramolecular Friedel-Crafts allylic alkylation of phenols, which can produce chiral 9,10-dihydrophenanthrene derivatives with high yields and enantiomeric excess (up to 94% ee). nih.govacs.org The success of these reactions hinges on the use of specifically designed chiral ligands that coordinate to the metal center and effectively control the stereochemical outcome of the bond-forming step. nih.govacs.org
More recently, a Pd(II)-catalyzed enantioselective cascade diarylation of free carboxylic acids using bidentate chiral mono-protected amino thioether (MPAThio) ligands has been reported. nih.govresearchgate.net This powerful method enables the one-step synthesis of complex chiral 9,10-dihydrophenanthrene scaffolds with the simultaneous formation of three chiral centers and high enantioselectivity. nih.govresearchgate.net
A highly sophisticated form of stereochemical control is demonstrated in the concept of a point-to-axial chirality transfer. In this process, the pre-existing point chirality of an optically active dihydrophenanthrene-9,10-diol is used to direct the formation of an axially chiral biaryl diketone during an oxidative C-C bond cleavage reaction. grafiati.comresearchgate.netdntb.gov.ua This strategy effectively relays the stereochemical information from the aliphatic stereocenters to the newly formed chiral axis of the biaryl product. researchgate.net
| Methodology | Catalyst/Reagent System | Type of Stereocontrol | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Intramolecular Friedel-Crafts Allylic Alkylation | Pd-catalyst with chiral phosphine (B1218219) ligands | Enantioselective C-C bond formation | Up to 94% ee | nih.govacs.org |
| Enantioselective Cascade Diarylation | Pd(II) with chiral MPAThio ligands | Enantioselective C-H activation creating multiple stereocenters | High enantioselectivity | nih.govresearchgate.net |
| Point-to-Axial Chirality Transfer | tBuOK/air or NaClO/n-Bu4NHSO4 on chiral diol | Transfer of point chirality from stereocenters to a chiral axis | Effective chirality transfer | grafiati.comresearchgate.netdntb.gov.ua |
| Chiral Auxiliary-Directed Coupling | L-valine methyl ester hydrochloride as chiral auxiliary | Diastereoselective intramolecular imino pinacol coupling | Separation of diastereomers | tandfonline.com |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,2 Dihydrophenanthrenes
Photochemical Transformations Involving Dihydrophenanthrene Intermediates
1,2-Dihydrophenanthrene and its derivatives are key transient species in several important photochemical reactions. Their formation and subsequent reactions are central to the synthesis of phenanthrenes and related polycyclic aromatic hydrocarbons (PAHs).
The Mallory reaction is a powerful photochemical method for synthesizing phenanthrenes from diaryl-ethylene compounds. wikipedia.org The core of this reaction involves the intramolecular cyclization of a stilbene (B7821643) derivative under UV irradiation to form a this compound intermediate. wikipedia.orgnih.gov This process is a 6π-electrocyclization, which, in accordance with Woodward-Hoffmann rules, proceeds via a conrotatory motion in the excited state to form a dihydrophenanthrene with a trans relative configuration at the newly formed stereocenters. wikipedia.org
The initial step is the photoexcitation of a stilbene-type molecule, which can lead to reversible cis-trans isomerization. wikipedia.orgnih.gov While only the cis-isomer can undergo cyclization, the trans-isomer can isomerize to the cis-form under the reaction conditions. nih.gov The resulting dihydrophenanthrene is often unstable and can revert to the cis-stilbene (B147466) unless it is trapped. nih.govmdpi.com In the presence of an oxidizing agent, such as iodine or oxygen, the dihydrophenanthrene intermediate is aromatized to the corresponding phenanthrene (B1679779). wikipedia.orgmdpi.com
Computational studies, specifically using the ωB97X-D/6-31G(d) level of theory, have shown that these dihydrophenanthrene (DHP) intermediates can exist as either closed-shell (CS) or open-shell singlet diradical (OS) ground states. acs.orgnih.gov The stability of these open-shell singlet diradicals is influenced by aromaticity, as confirmed by the Harmonic Oscillator Model of Aromaticity (HOMA). acs.orgnih.gov The classification of DHPs into OS, borderline-OS, borderline-CS, or CS intermediates helps in understanding their reactivity. acs.orgnih.gov
The general mechanism can be summarized as follows:
Photoexcitation and Isomerization: A trans-stilbene (B89595) derivative absorbs a photon and isomerizes to the cis-stilbene.
Electrocyclization: The excited cis-stilbene undergoes a 6π-electrocyclization to form the transient this compound intermediate.
Oxidation/Aromatization: The dihydrophenanthrene is oxidized, losing two hydrogen atoms to form the stable, aromatic phenanthrene ring system. wikipedia.org
Suitably substituted stilbenes can also undergo irreversible, rearomatizing elimination in the absence of an external oxidant. wikipedia.org For example, ortho-substituted stilbenes with a good leaving group can eliminate to form the phenanthrene. wikipedia.org
Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. publish.csiro.au Annulated dihydrophenanthrene systems can exhibit photochromic behavior. The photocyclization of certain stilbene derivatives can lead to colored dihydrophenanthrene intermediates, which can revert to the colorless stilbene form either thermally or upon irradiation with light of a different wavelength. researchgate.net
For instance, the photocyclization of cis-stilbene derivatives can form a dihydrophenanthrene intermediate that is often highly unstable and quickly reverts to the stilbene. researchgate.net However, in some molecular systems, particularly in the solid state or with specific substitutions, the dihydrophenanthrene form can be stabilized, leading to observable photochromism. researchgate.net The photochromic properties are influenced by factors such as the substituents on the aromatic rings and the polarity of the medium. publish.csiro.au
Some systems exhibit "negative photochromism," where a stable colored isomer transforms into a metastable colorless or differently colored isomer upon light irradiation. mdpi.comscience.org.ge The reverse reaction can occur thermally or by irradiation with a different wavelength. mdpi.com This behavior has been observed in systems related to dihydrophenanthrenes, where the open, colored form is more stable.
Mechanisms of Photocyclization Reactions (e.g., Mallory Reaction)
Thermal Decomposition and Cycloreversion Mechanisms of Dihydrophenanthrenes
Thermal decomposition is a chemical breakdown of a substance caused by heat. taylorandfrancis.com For 1,2-dihydrophenanthrenes, the primary thermal reaction is cycloreversion, where the molecule reverts to the starting stilbene derivative. acs.orgnih.gov This process is essentially the reverse of the photocyclization step.
Computational studies have investigated the thermal decomposition of dihydrophenanthrene intermediates. acs.orgnih.gov The mechanism for cycloreversion is described as a homolytic cleavage of the C-C bond formed during cyclization. acs.orgnih.gov This process is characterized by an anchimerically assisted continuum promoted by bis-β-homolytic cleavage. acs.orgnih.gov The stability of the dihydrophenanthrene intermediate, whether it is a closed-shell or open-shell diradical, plays a significant role in the energetics of this cycloreversion. acs.orgnih.gov
The thermal stability of dihydrophenanthrenes can be influenced by substituents. In some cases, thermal decomposition can lead to other products besides the starting stilbene. For example, studies on the thermal decomposition of O-benzyl ketoximes in 9,10-dihydrophenanthrene (B48381) as a hydrogen donor solvent showed that the solvent participates in the reaction, indicating the complex nature of thermal processes involving dihydrophenanthrenes. rsc.org
Radical Reactions and Dimerization Pathways of Dihydrophenanthrene Species
Dihydrophenanthrene species can participate in radical reactions, including dimerization. These reactions are particularly relevant in biosynthetic pathways and high-temperature processes like pyrolysis.
Density Functional Theory (DFT) has been employed to explore the radical coupling mechanisms of dihydrophenanthrene species. researchgate.netresearchgate.net These studies often focus on dimerization reactions initiated by radicals like the hydroxyl radical (OH•). researchgate.netresearchgate.net The process typically begins with the abstraction of a hydrogen atom from a hydroxyl group on the dihydrophenanthrene, leading to the formation of a dihydrophenanthrene radical. researchgate.netresearchgate.net
Analysis of the electronic spin density of these radicals helps to identify the most reactive sites, which in turn dictates the regioselectivity of the dimerization. researchgate.net Computational studies have also identified triplet π-π stacked intermediates that precede the formation of diketone dimers on the singlet potential energy surface, indicating a two-state reactivity mechanism. researchgate.net The resulting diketone dimers can then tautomerize to their more stable dienolic forms. researchgate.net
In the context of larger radical systems, such as the coupling of two trityl radicals linked by a biphenyl (B1667301) scaffold, the product is a 9,9,10,10-tetraphenyl-9,10-dihydrophenanthrene (B14533476) derivative. rsc.org This formal radical coupling results in a C-C single bond between sp3-hybridized carbon atoms. rsc.org
Hydrogen donor solvents play a crucial role in stabilizing free radical intermediates that are generated during various chemical processes, including coal liquefaction and thermal decomposition reactions. rsc.orgscialert.net 9,10-Dihydrophenanthrene is known to be an effective hydrogen donor solvent. scialert.netresearchgate.net
In processes where radical intermediates are formed, hydrogen donors can quench these radicals by transferring a hydrogen atom, thus preventing further, often undesirable, reactions. scialert.net For example, in the thermal cleavage of benzylphenylether, which generates benzyl (B1604629) and phenoxy radicals, 9,10-dihydrophenanthrene can donate hydrogen to stabilize these radicals, forming toluene (B28343) and phenol, respectively. scialert.net In this process, the 9,10-dihydrophenanthrene is dehydrogenated to phenanthrene. scialert.net
The effectiveness of hydrogen donors can be ranked, and in some studies, 9,10-dihydrophenanthrene has been shown to be a more reactive hydrogen donor than other common solvents like tetralin. researchgate.netacs.org The presence of a hydrogen donor can significantly influence the product distribution and reaction rates. For instance, the rates of decomposition of O-benzyl oxime ethers are greater in 9,10-dihydrophenanthrene compared to tetralin. rsc.org This is attributed to a reverse radical disproportionation reaction where a hydrogen atom is transferred from the solvent to the oxime ether. rsc.org
The ability of a substance to act as a hydrogen donor is related to the bond dissociation energy (BDE) of its C-H bonds. The BDE of the C-H bond in 9,10-dihydrophenanthrene is 126.3 kJ/mol. hep.com.cn
Computational Investigations of Radical Coupling Mechanisms
Transition Metal-Catalyzed Reactivity and Mechanistic Aspects
The partially saturated nature of the this compound core provides unique opportunities for synthetic transformations that are distinct from its fully aromatic counterpart, phenanthrene. Transition metal catalysis offers powerful tools to selectively functionalize or alter this scaffold.
While cross-coupling reactions on a pre-existing this compound ring are not extensively documented, transition metal-catalyzed C-H activation and annulation strategies have emerged as powerful methods for the direct synthesis of the 9,10-dihydrophenanthrene core, a structural isomer of this compound. These reactions represent state-of-the-art C-C bond-forming processes that build the key carbocyclic framework.
A notable example is the rhodium(III)-catalyzed C-H activation and relay Diels-Alder reaction to construct complex 9,10-dihydrophenanthrene derivatives. nih.gov This one-pot synthesis involves the reaction of cyclohexadienone-containing 1,6-enynes with various 2-arylazaarenes. nih.gov The catalyst system, typically featuring [RhCp*Cl₂]₂, facilitates a cascade process that forms multiple C-C bonds to assemble the final polycyclic structure. nih.govrsc.org The reaction is robust, proceeds at ambient temperature, and is compatible with green solvents like ethanol. rsc.org
The proposed mechanism involves the initial coordination of the directing group (e.g., a pyridine (B92270) ring) to the Rh(III) center, followed by a regioselective C-H activation to form a five-membered rhodacycle intermediate. Subsequent insertion of an alkyne and a relay Diels-Alder-type [4+2] annulation constructs the dihydrophenanthrene skeleton. nih.govrsc.org The versatility of this method allows for the synthesis of a diverse library of substituted 9,10-dihydrophenanthrenes, which have been explored as potential inhibitors for viral proteases like SARS-CoV-2 3CLpro. nih.gov
Furthermore, the synthesis of the necessary precursors for these complex annulations often relies on established C-C bond-forming reactions. For instance, Suzuki-Miyaura cross-coupling is frequently employed to prepare the required 2-arylazaarene starting materials from the corresponding bromo-azaarenes and phenylboronic acids. nih.govencyclopedia.pubresearchgate.net This highlights how classic palladium-catalyzed cross-coupling methods serve as enabling technologies for more advanced C-H activation strategies in the synthesis of dihydrophenanthrene structures. lumenlearning.com
Table 1: Rh(III)-Catalyzed Synthesis of 9,10-Dihydrophenanthrene Derivatives nih.gov
| Entry | R¹ Group | R³ Group (Azaarene) | Product | Yield (%) |
| 1 | Cyclohexyl | 5-phenyl-pyridine | B2 | 82 |
| 2 | 4-Br-phenyl | 5-phenyl-pyridine | B6 | 85 |
| 3 | 4-Br-phenyl | Quinoline | B11 | 75 |
| 4 | 4-Br-phenyl | 3-methyl-5-phenyl-pyridine | B12 | 72 |
| 5 | 4-Br-phenyl | 5-(4-F-phenyl)-pyridine | B14 | 81 |
The aromatization of dihydrophenanthrenes to their corresponding fully aromatic phenanthrene derivatives is a thermodynamically favorable process that restores the stability of the conjugated π-system. This transformation can be achieved through various methods, including thermal, chemical, and catalytic routes.
Transition metal-catalyzed dehydrogenation represents a highly efficient and atom-economical approach to aromatization. While studies focusing specifically on this compound are limited, the principles are well-established from research on other polycyclic hydroaromatic compounds. acs.orgscispace.com Catalysts based on late transition metals such as iridium, ruthenium, rhodium, and palladium are particularly effective. researchgate.netdokumen.pubthieme-connect.de These reactions often proceed via an "acceptorless" dehydrogenation pathway, where molecular hydrogen (H₂) is the sole byproduct, making it an environmentally benign process. acs.org
For example, iridium-based catalysts, sometimes featuring pincer-type ligands, have shown high efficacy in the dehydrogenation of N-heterocycles under mild conditions, a process mechanistically similar to the dehydrogenation of carbocyclic hydroaromatics. researchgate.netnih.govresearchgate.net Similarly, ruthenium complexes, such as the Shvo catalyst, are known to catalyze the dehydrogenation of alcohols and diols, demonstrating their capacity to facilitate H-H bond formation from substrates. escholarship.org The general mechanism for catalytic dehydrogenation involves the oxidative addition of a C-H bond to the metal center, followed by β-hydride elimination to release the unsaturated product and a metal-hydride species, which ultimately releases H₂ and regenerates the active catalyst. sahyadrihospital.com
In addition to catalytic methods, thermal dehydrogenation can occur at high temperatures. For instance, the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene shows that dehydrogenation to form 2-dodecylphenanthrene (B3051877) is a major primary reaction pathway. acs.org Chemical oxidants are also widely used for this transformation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for the stoichiometric or even catalytic oxidative dehydrogenation of various dihydroarenes to their aromatic forms. nih.gov
Catalytic C-C Bond Forming Reactions
Biotransformation Pathways and Enzymatic Oxidation of Dihydrophenanthrenes
In biological systems, this compound derivatives are key intermediates in the microbial degradation of phenanthrene, a widespread polycyclic aromatic hydrocarbon (PAH). The study of these enzymatic pathways is crucial for understanding the mechanisms of bioremediation and the metabolic activation of PAHs. The process typically involves a two-step enzymatic cascade: initial dihydroxylation followed by dehydrogenation.
The first step is the oxidation of the phenanthrene aromatic ring by dioxygenase enzymes in bacteria or cytochrome P450 monooxygenases in fungi. nih.govethz.ch Bacterial dioxygenases introduce two hydroxyl groups in a cis-conformation. Attack at the 1- and 2-positions of phenanthrene by these enzymes yields cis-1,2-dihydroxy-1,2-dihydrophenanthrene (also known as phenanthrene cis-1,2-dihydrodiol). nih.govwisdomlib.org This is a common route observed in various bacterial species, including strains of Pseudomonas, Sphingomonas, and Mycobacterium. nih.govnih.gov Fungi, in contrast, typically produce trans-dihydrodiols via an epoxide intermediate. ethz.ch
The second, and mechanistically critical, step is the aromatization of the dihydroxylated ring. The cis-1,2-dihydroxy-1,2-dihydrophenanthrene intermediate is oxidized by an NAD⁺-dependent cis-dihydrodiol dehydrogenase (DDH or PDDH). nih.govnih.gov This enzymatic dehydrogenation removes two hydrogen atoms, converting the dihydrodiol into the corresponding catechol, 1,2-dihydroxyphenanthrene. wisdomlib.orgjmb.or.kr This catechol is a key metabolite that can subsequently undergo ring cleavage by other dioxygenases, continuing the degradation cascade. nih.gov
Detailed mechanistic studies on PAH dihydrodiol dehydrogenase (PDDH) from Sphingomonas strain CHY-1 have shown it to be a homotetrameric protein with broad substrate specificity, capable of oxidizing dihydrodiols from two- to five-ring PAHs. nih.gov Kinetic analyses suggest the reaction follows an ordered Bi Bi mechanism, where the NAD⁺ cofactor binds first, followed by the dihydrodiol substrate. After the hydride transfer and release of the catechol product, NADH is the last to dissociate. nih.gov This enzymatic control prevents the accumulation of potentially reactive PAH catechols within the cell. nih.gov
Table 2: Key Enzymatic Reactions in the Biotransformation of Phenanthrene to Dihydrophenanthrene Derivatives
| Reaction Step | Substrate | Enzyme Class | Specific Enzyme Example | Microbial Source (Example) | Product | Citation(s) |
| Ring Dihydroxylation | Phenanthrene | Dioxygenase | Naphthalene Dioxygenase (NDO) | Pseudomonas sp. | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene | nih.govgoogle.com |
| Ring Dihydroxylation | Phenanthrene | Dioxygenase | Biphenyl Dioxygenase (BPO) | Sphingomonas yanoikuyae | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene | google.com |
| Ring Dihydroxylation | Phenanthrene | Cytochrome P450 Monooxygenase | - | Pleurotus ostreatus (fungus) | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene | ethz.ch |
| Dehydrogenation | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene | Dihydrodiol Dehydrogenase (DDH) | PAH Dihydrodiol Dehydrogenase (PDDH) | Sphingomonas sp. CHY-1 | 1,2-Dihydroxyphenanthrene | wisdomlib.orgnih.gov |
| Dehydrogenation | cis-3,4-Dihydroxy-3,4-dihydrophenanthrene | Dihydrodiol Dehydrogenase (DDH) | - | Mycobacterium sp. | 3,4-Dihydroxyphenanthrene | nih.gov |
| Dehydrogenation | cis-9,10-Dihydroxy-9,10-dihydrophenanthrene | Dihydrodiol Dehydrogenase (DDH) | - | Polyporus sp. S133 (fungus) | 9,10-Dihydroxyphenanthrene | jmb.or.kr |
Computational Chemistry and Theoretical Investigations of 1,2 Dihydrophenanthrene
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and energetics of 1,2-dihydrophenanthrene and its derivatives. aimspress.commaterialssquare.com DFT calculations allow for the prediction of various molecular properties, including ground-state energy, optimized geometry, and electronic distribution, offering a detailed understanding of the molecule's stability and reactivity. materialssquare.comictp.it
Recent computational studies have employed DFT methods, such as the B3LYP functional with a 6-311+g(d,p) basis set, to investigate the formation of complex structures containing dihydrophenanthrene units. kg.ac.rs These studies often involve geometry optimizations to find the most stable molecular conformations and frequency calculations to confirm them as true minima on the potential energy surface. kg.ac.rs The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals often providing a good balance between computational cost and accuracy for organic molecules. aimspress.com
A significant area of theoretical investigation for dihydrophenanthrene intermediates, including by analogy this compound, revolves around the nature of their ground electronic state. Computational studies have revealed that these intermediates can exist as either closed-shell (CS) or open-shell singlet diradical (OS) species. acs.orgnih.gov The distinction between these states is critical as it dictates the molecule's reactivity and magnetic properties. acs.org
A computational study using the ωB97X-D/6-31G(d) level of theory has been instrumental in classifying dihydrophenanthrene intermediates. acs.orgnih.gov This research computationally identified the triplet electronic state and a higher-energy closed-shell isomer for all the open-shell singlet diradicals. acs.org The diradical character, often quantified by the diradical index (y₀), provides a measure of the open-shell nature of the molecule. acs.org This index is calculated based on the occupation numbers of the highest and lowest unoccupied natural orbitals. acs.org The relationship between the diradical index, the triplet state energy, and the energy gap between the open-shell and closed-shell singlet states has been established through these computational efforts. acs.orgnih.gov
The stability of these different electronic states can be influenced by the molecular geometry and the presence of substituents. For instance, in some indenofluorene systems, which share structural similarities with dihydrophenanthrene, both open-shell and closed-shell states can be observed, and their relative energies can be tuned by surface interactions. nih.gov
Table 1: Calculated Properties of Dihydrophenanthrene Intermediates
| Property | Description | Computational Method | Reference |
|---|---|---|---|
| Electronic State | Can adopt either closed-shell (CS) or open-shell diradical (OS) singlet ground states. | ωB97X-D/6-31G(d) | acs.orgnih.gov |
| Diradical Index (y₀) | A measure of the open-shell character, calculated using the method of Yamaguchi. | UB97-X-D/6-31G(d) | acs.org |
| Triplet State | Computationally located for all open-shell singlet diradicals. | ωB97X-D/6-31G(d) | acs.orgnih.gov |
The concept of aromaticity is crucial for understanding the stability and reactivity of this compound. The molecule contains two partially saturated rings fused to a biphenyl (B1667301) core, leading to interesting aromatic characteristics. diva-portal.org Computational methods provide quantitative measures of aromaticity, offering insights that go beyond simple electron counting rules. rsc.org
One widely used method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. kg.ac.rsrsc.org Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). rsc.org For 9,10-dihydrophenanthrene (B48381), a related isomer, the two terminal benzene (B151609) rings are known to be Hückel-aromatic in the ground state. diva-portal.org DFT calculations have been used to assess the aromatic character of the chemical species involved in reactions forming dihydrophenanthrenes. kg.ac.rs
Another important tool is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length alternation in a ring. acs.org A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic or anti-aromatic system. chemrxiv.org The HOMA index has been used to confirm the role of aromaticity in stabilizing open-shell singlet diradicals in dihydrophenanthrene intermediates. acs.orgnih.gov
Table 2: Aromaticity Indices for Dihydrophenanthrene Systems
| Index | Description | Application | Reference |
|---|---|---|---|
| NICS | Nucleus-Independent Chemical Shift; measures magnetic shielding in a ring's center. | Assesses the aromatic character of rings in dihydrophenanthrene and related molecules. | kg.ac.rsdiva-portal.orgrsc.org |
Analysis of Closed-Shell and Open-Shell Singlet Diradical States
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular dynamics (MD) simulations provide a powerful avenue to explore the conformational landscape and predict the reactivity of this compound over time. researchgate.netnih.gov By simulating the atomic motions of the molecule, MD can reveal accessible conformations, the energy barriers between them, and how the molecule interacts with its environment. galaxyproject.org
For related dihydrophenanthrene derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes. researchgate.netnih.govnih.gov These simulations, often run for nanoseconds, can validate docking poses and provide a more dynamic picture of the interactions. researchgate.net Key metrics analyzed from MD trajectories include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). researchgate.netgalaxyproject.org A stable RMSD for the ligand within the binding site suggests a stable binding mode. nih.gov
While direct MD simulation studies focusing solely on the conformational analysis of isolated this compound are not extensively reported in the provided context, the principles are directly applicable. Such simulations would involve placing the molecule in a simulated solvent box and observing its conformational changes over time, providing insights into its flexibility and preferred shapes. nih.gov
Role As Precursors and Building Blocks in Advanced Organic Synthesis
Synthesis of Phenanthrene (B1679779) and Substituted Phenanthrene Derivatives
1,2-Dihydrophenanthrene can be readily converted to its fully aromatic counterpart, phenanthrene, through dehydrogenation. This aromatization step is a key transformation, often driven by the thermodynamic stability of the resulting aromatic system. While specific studies detailing the dehydrogenation of this compound are not abundant, the dehydrogenation of the isomeric 9,10-dihydrophenanthrene (B48381) is well-documented and proceeds under various conditions, illustrating a general pathway applicable to dihydrophenanthrene systems. For instance, the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene yields 2-dodecylphenanthrene (B3051877) as the major primary product. acs.org Similarly, thermal dehydroamination of 9-alkylamino-9,10-dihydrophenanthrenes at high temperatures (190-250 °C) produces phenanthrene exclusively. oup.com These examples establish that the dihydrophenanthrene core is a proficient precursor to the phenanthrene skeleton.
Furthermore, substituted dihydrophenanthrenes are crucial for creating decorated phenanthrene derivatives, which are important in medicinal chemistry and materials science. benthamdirect.combenthamscience.com Palladium-catalyzed reactions, such as the Heck reaction, have been developed to synthesize a variety of phenanthrene derivatives from precursors that generate a dihydrophenanthrene intermediate. espublisher.comespublisher.comresearchgate.net One-pot multi-component reactions can also yield highly functionalized 9,10-dihydrophenanthrene derivatives, which can be envisioned as precursors for substituted phenanthrenes. mdpi.com
A notable synthetic approach involves the photocyclization of stilbene (B7821643) derivatives, which is a widely used method for constructing the phenanthrene core. academie-sciences.fr This reaction proceeds through a dihydrophenanthrene intermediate that is subsequently oxidized to the aromatic product.
Table 1: Examples of Reactions Forming Phenanthrenes from Dihydrophenanthrene Precursors
| Precursor | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|
| 9-Alkylamino-9,10-dihydrophenanthrenes | Thermal Dehydroamination | 190-250 °C, Diphenyl ether | Phenanthrene | oup.com |
| 2-Dodecyl-9,10-dihydrophenanthrene | Pyrolysis | 375−450 °C, Neat | 2-Dodecylphenanthrene | acs.org |
| Substituted 1,2-Diarylethylenes | Oxidative Photocyclization | Light irradiation (e.g., 365 nm), Oxidant (e.g., I₂) | Substituted Phenanthrenes | academie-sciences.frresearchgate.net |
| Vinyl Bromoaldehydes | Palladium-catalyzed Heck Reaction | Pd(OAc)₂, PPh₃, Cs₂CO₃, DMF, 85-90 °C | Phenanthrene and Alkyl Phenanthrenes | espublisher.comespublisher.com |
Pathways to Octahydrophenanthrene Scaffolds
The hydrogenation of phenanthrene and its partially hydrogenated derivatives provides access to various hydrophenanthrene structures, including tetrahydrophenanthrene and octahydrophenanthrene isomers. semanticscholar.org These scaffolds are important core structures in many natural products like totarol (B1681349) and podocarpa-8,11,13-triene. espublisher.com The catalytic hydrogenation of phenanthrene is a stepwise process. semanticscholar.orgresearchgate.net
The typical hydrogenation sequence is: Phenanthrene → Dihydrophenanthrene → Tetrahydrophenanthrene → Octahydrophenanthrene → Perhydrophenanthrene. semanticscholar.org
Starting from phenanthrene, catalytic hydrogenation over catalysts like NiW/Al₂O₃ or NiMoS produces a mixture of hydrogenated products. researchgate.netscientific.net The initial products are typically 9,10-dihydrophenanthrene (DIPHE) and 1,2,3,4-tetrahydrophenanthrene (B93887) (TETPHE). researchgate.net These intermediates are then further hydrogenated to form two main octahydrophenanthrene isomers: the asymmetrical 1,2,3,4,4a,9,10,10a-octahydrophenanthrene (ASYM) and the symmetrical 1,2,3,4,5,6,7,8-octahydrophenanthrene (B1266262) (SYM). researchgate.netdiva-portal.org
Given this established reaction network, this compound serves as a key intermediate on the pathway to more saturated systems. Further hydrogenation of this compound would logically proceed to form tetrahydrophenanthrene isomers, which subsequently convert to octahydrophenanthrene scaffolds under sustained hydrogenation conditions. For example, a palladium-catalyzed Heck reaction methodology has been utilized to synthesize 1,2,3,4,4a,9,10,10a-octahydrophenanthrene, highlighting a modern approach to this important structural core. espublisher.comespublisher.com
Table 2: Products from Catalytic Hydrogenation of Phenanthrene
| Catalyst | Temperature (°C) | Pressure | Key Products Identified | Reference |
|---|---|---|---|---|
| NiW/Al₂O₃ | 320-400 | 4-12 MPa | Dihydrophenanthrene (DHP), 1,2,3,4-Tetrahydrophenanthrene (THP), sym-Octahydrophenanthrene (1,8-OHP), asym-Octahydrophenanthrene (1,10-OHP), Perhydrophenanthrene (PHP) | scientific.net |
| NiMoS | 300-360 | 30 bar | 9,10-Dihydrophenanthrene (DIPHE), 1,2,3,4-Tetrahydrophenanthrene (TETPHE), asym-Octahydrophenanthrene (ASYM), sym-Octahydrophenanthrene (SYM), Perhydrophenanthrene (PHP) | researchgate.net |
| Mo/mordenite | 370-470 | 3.5-5.5 MPa | Dihydrophenanthrene, Tetrahydrophenanthrene, Octahydrophenanthrene | semanticscholar.org |
Intermediates in the Synthesis of Complex Polycyclic Natural Products
Dihydrophenanthrene and phenanthrene skeletons are widespread in nature, particularly in orchids and other plant families. benthamdirect.combenthamscience.commdpi.com Consequently, dihydrophenanthrenes are crucial intermediates in the total synthesis of these natural products.
A significant finding is the role of this compound derivatives as metabolites of phenanthrene in biological systems. For example, the metabolism of phenanthrene in rabbits produces trans-1,2-dihydroxy-1,2-dihydrophenanthrene. scispace.com Similarly, microbial degradation of phenanthrene by Mycobacterium sp. can proceed via dioxygenation at the C-1 and C-2 positions to yield (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydrophenanthrene. nih.gov These metabolic pathways underscore the importance of the this compound scaffold as a biological intermediate.
In the realm of chemical synthesis, dihydrophenanthrenes isolated from natural sources often possess complex substitution patterns. For instance, studies on the orchid Aerides rosea led to the identification of 3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol. thieme-connect.com The plant Bletilla formosana has yielded several new 9,10-dihydrophenanthrenes, such as 4-methoxy-9,10-dihydrophenanthrene-1,2,7-triol. jst.go.jp The synthesis of these and related molecules relies on strategies that can construct the core dihydrophenanthrene ring system, which is then elaborated to the final natural product. The cyclisation of a 4-β-phenylethyl-1:2-dihydrophenanthrene derivative represents a classic example of using this scaffold to build more complex polycyclic systems. rsc.org
Application as Monomers or Components in Advanced Materials Research (e.g., optoelectronics)
The rigid, conjugated structure of the phenanthrene core makes it an attractive component for advanced materials, particularly in the field of optoelectronics. Dihydrophenanthrene derivatives serve as valuable monomers for the synthesis of polymers with tailored photophysical and electronic properties.
Research has shown that dihydrophenanthrene-based dyes can be used in highly efficient cosensitized solar cells. google.com Furthermore, derivatives such as 2-bromo-9,10-dihydrophenanthrene (B3053634) are utilized in the development of materials for organic light-emitting diodes (OLEDs). The synthesis of fluorinated phenanthrene monomers, prepared via photocyclization of diarylethylenes, and their subsequent copolymerization has been reported, demonstrating a pathway to phenanthrene-type copolymers for materials applications. researchgate.net
A direct link to the utility of the this compound isomer is found in the application of its derivatives. For example, trans-1,2-dihydroxy-1,2-dihydrophenanthrene is noted as a precursor for the synthesis of polymer monomers. lookchem.com Additionally, dihydrophenanthrene-based ketals have been synthesized and converted into acrylate (B77674) monomers, which are then used in polymer curing applications. collectionscanada.gc.ca Polyamides incorporating a phenanthrene chromophore have also been synthesized and show promise for optoelectronic applications due to their solubility and photophysical properties. researchgate.net These examples highlight the role of the dihydrophenanthrene framework as a foundational block for creating functional polymers and materials for optoelectronics.
Advanced Analytical and Spectroscopic Research Methodologies for 1,2 Dihydrophenanthrene
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 1,2-dihydrophenanthrene and its metabolites, offering precise mass measurements that facilitate the determination of elemental compositions. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS, often coupled with liquid chromatography (LC), allows for the confident identification of known and the tentative identification of unknown metabolites in complex biological matrices. nih.govmoldiscovery.comifremer.fr
For instance, in the study of phenanthrene (B1679779) metabolism, LC-NSI-HRMS/MS (Liquid Chromatography-Nanospray Ionization-High Resolution Tandem Mass Spectrometry) has been employed to identify mercapturic acid derivatives. nih.gov The high accuracy of HRMS allows for the confident assignment of molecular formulas to precursor and product ions, which is essential for elucidating metabolic pathways. nih.govnih.gov For example, the calculated m/z for the [M – H]⁻ ion of 1-(N-acetylcysteinyl)-2-hydroxy-1,2-dihydrophenanthrene was 356.0962, a level of precision that is instrumental in its identification. nih.gov
Research on various dihydrophenanthrene derivatives has consistently utilized HRMS to confirm their structures. acs.org The technique's ability to provide exact mass data is a critical component in the characterization of both newly synthesized and naturally occurring dihydrophenanthrenes. acs.orgcdnsciencepub.com
Table 1: Exemplary HRMS Data for Dihydrophenanthrene Derivatives
| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion Type |
| 1-(N-acetylcysteinyl)-2-hydroxy-1,2-dihydrophenanthrene | C₁₉H₁₉NO₄S | 356.0962 | Not specified | [M - H]⁻ |
| 9,10-Dihydrophenanthrene-2,7-diol | C₁₄H₁₂O₂ | 213.0916 | 213.0907 | [M + H]⁺ |
| 2-Methoxy-9,10-dihydrophenanthrene-4,7-diol | C₁₅H₁₄O₃ | 243.1021 | 243.1015 | [M + H]⁺ |
| 2,4,7-Trimethoxy-9,10-dihydrophenanthrene | C₁₇H₁₈O₃ | 271.1334 | 271.1327 | [M + H]⁺ |
This table is populated with representative data and is for illustrative purposes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of this compound and its analogues. cdnsciencepub.comsemanticscholar.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is typically employed to unambiguously assign proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships between atoms within the molecule. semanticscholar.orguci.eduemerypharma.com
1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the nuclei. nih.gov For instance, the ¹H NMR spectrum of 9,10-dihydrophenanthrene (B48381) shows characteristic signals for the aromatic and aliphatic protons. chemicalbook.com However, for more complex substituted dihydrophenanthrenes, 1D spectra can be crowded and difficult to interpret.
2D NMR experiments are crucial for overcoming the limitations of 1D NMR. uci.eduyoutube.com Key techniques include:
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity of different molecular fragments. semanticscholar.orgemerypharma.comresearchgate.net For example, HMBC can be used to determine the position of substituents on the dihydrophenanthrene core by observing correlations from the substituent's protons to the carbons of the ring system. semanticscholar.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. semanticscholar.orgresearchgate.net This is particularly important for determining the stereochemistry of substituents, such as in cis- and trans-isomers of substituted 9,10-dihydrophenanthrenes. rsc.orgrsc.org
The combined application of these techniques allows for the complete and unambiguous assignment of the structure of complex dihydrophenanthrene derivatives. semanticscholar.org
While direct NMR investigation of transient species can be challenging, the stereochemical outcome of reactions involving this compound intermediates can provide insight into reaction mechanisms. For example, the stereoselective photocyclization of certain vinylbiphenyls to form specific stereoisomers of 9,10-dihydrophenanthrenes has been studied. rsc.orgrsc.org The distinct stereochemistry of the products formed from singlet versus triplet excited states, as determined by techniques including NMR and X-ray crystallography, allows for mechanistic inferences to be drawn about the transient intermediates involved in the cyclization process. rsc.orgrsc.org
1D and 2D NMR Techniques (e.g., HMBC, NOESY)
X-ray Crystallography for Conclusive Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline compounds, including this compound derivatives. cdnsciencepub.comnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing unequivocal proof of the molecular structure and stereochemistry. nih.gov
For example, the crystal structure of this compound-4-carboxylic acid has been determined, revealing details about its molecular geometry, including the non-planar nature of the hydrogenated ring. nih.gov Similarly, X-ray crystallography has been used to confirm the structures of various substituted dihydrophenanthrenes, often in conjunction with spectroscopic data from NMR and mass spectrometry. cdnsciencepub.com In the study of glutathione (B108866) S-transferase, X-ray crystallography of the enzyme complexed with diastereomers of 9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene has provided detailed insights into the substrate-binding site. rcsb.org Furthermore, the crystal structure of cis-9-phenyl-10-methyl-9,10-dihydrophenanthrene has been used to definitively establish its stereochemistry. rsc.orgrsc.org
Table 2: Crystallographic Data for a this compound Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| This compound-4-carboxylic acid | Orthorhombic | Pbca | 7.654(2) | 14.321(3) | 21.687(4) |
Data from Fitzgerald & Gerkin (1998). nih.gov
Hyphenated Chromatographic Techniques for Complex Mixture Analysis
Hyphenated chromatographic techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound and its derivatives. chromatographytoday.comnih.govhumanjournals.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, enabling the analysis of individual components within a mixture without the need for prior isolation. chromatographytoday.comchromtech.com
The combination of High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and High-Resolution Tandem Mass Spectrometry (HRMS/MS) is a particularly powerful hyphenated technique for the comprehensive analysis of dihydrophenanthrenes in complex samples, such as plant extracts. thieme-connect.comthieme-connect.comnih.gov
HPLC separates the components of the mixture based on their differential interactions with the stationary and mobile phases. scielo.br
The DAD provides UV-Vis spectra for each separated component, which can help in the initial classification of compounds. scielo.br
HRMS/MS provides accurate mass measurements and fragmentation patterns for each component, allowing for their confident identification. nih.govthieme-connect.comnih.gov
This approach has been successfully used to identify known and new dihydrophenanthrene derivatives in plant extracts. thieme-connect.comnih.gov For example, a dereplication strategy using HPLC-DAD-HRMS/MS was employed to characterize major metabolites in Aerides rosea, which led to the identification of two new dihydrophenanthrene derivatives. thieme-connect.comnih.gov The combination of these techniques provides a wealth of information from a single analysis, making it highly efficient for natural product discovery and metabolomic studies. thieme-connect.comthieme-connect.comnih.govuab.cat
LC-MS and GC-MS for Trace Analysis and Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of this compound and related compounds. These hyphenated techniques combine the powerful separation capabilities of chromatography with the sensitive and specific detection afforded by mass spectrometry, making them ideal for trace analysis and the identification of reaction products.
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like polycyclic aromatic hydrocarbons (PAHs) and their derivatives. In the context of this compound, GC-MS is frequently used to identify and quantify the compound in various matrices. The National Institute of Standards and Technology (NIST) maintains a mass spectrometry data library that includes characteristic data for this compound, which is crucial for its identification. nih.gov The mass spectrum of this compound is characterized by a prominent molecular ion peak (M+), which is a common feature for aromatic compounds.
Table 1: NIST GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| NIST Number | 117649 | nih.gov |
| Molecular Ion (m/z) | 180 | nih.gov |
| 2nd Highest Peak (m/z) | 179 | nih.gov |
| 3rd Highest Peak (m/z) | 178 | nih.gov |
| Total Peaks | 88 | nih.gov |
One of the most significant applications of these techniques is in the study of phenanthrene metabolism and degradation, where this compound derivatives are key intermediates. For instance, bacterial degradation of phenanthrene can proceed through dioxygenation at the 1,2-positions, leading to the formation of cis-1,2-dihydroxy-1,2-dihydrophenanthrene. oup.comnih.gov GC-MS and LC-MS analyses are critical for separating and identifying these metabolic products from complex biological extracts. oup.comasm.org For example, studies on phenanthrene degradation by Sphingomonas sp. strain P2 used GC-MS to identify novel metabolites, suggesting that the bacterium degrades phenanthrene via dioxygenation at both the 1,2- and 3,4-positions followed by meta-cleavage. oup.com Similarly, metabolites of phenanthrene, including 1,2-dihydroxy-1,2-dihydrophenanthrene, have been detected in human urine, highlighting the utility of these methods in human exposure studies. nih.gov
LC-MS, often coupled with tandem mass spectrometry (LC-MS/MS), is essential for analyzing less volatile or thermally labile metabolites, such as glucuronide or glutathione conjugates, which are common in phase II metabolism. researchgate.net The technique has been successfully applied to pharmacokinetic studies of other dihydrophenanthrene compounds, achieving low limits of quantification (e.g., 0.5 ng/mL) and enabling the identification of numerous phase I and phase II metabolites. researchgate.net The choice between Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) sources can be optimized depending on the analyte's properties to achieve the best sensitivity and ionization efficiency.
Table 2: Examples of this compound-related Product Identification using Mass Spectrometry
| Precursor Compound | Analytical Method | Identified Product(s) | Research Context | Reference(s) |
|---|---|---|---|---|
| Phenanthrene | GC-MS, ¹H NMR | cis-1,2-dihydroxy-1,2-dihydrophenanthrene | Bacterial degradation | oup.com |
| Phenanthrene | HPLC, MS, NMR | cis-3,4-dihydroxy-3,4-dihydrophenanthrene | Bacterial metabolism | nih.govasm.org |
| Lusianthridin (a dihydrophenanthrene) | UPLC-Q/TOF-MS | Phase I (oxidation, demethylation) and Phase II (glucuronidation) metabolites | Rat metabolism study | researchgate.net |
| Naphthalene | GC-MS | cis-1,2-dihydroxy-1,2-dihydronaphthalene | Biotransformation | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy for Free Radical Mechanistic Studies
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as free radicals. bhu.ac.indeogiricollege.org It provides detailed information about the electronic structure and environment of the unpaired electron, making it invaluable for elucidating reaction mechanisms that proceed via radical intermediates. bhu.ac.inmdpi.com
In the context of dihydrophenanthrenes, ESR has been employed to study the formation and behavior of their radical ions. While studies specifically on the this compound radical are less common, extensive research on the closely related 9,10-dihydrophenanthrene radical anion provides a clear blueprint for the type of mechanistic insights that can be gained. cdnsciencepub.com
When 9,10-dihydrophenanthrene is reduced to its radical anion, ESR spectroscopy can detect the resulting paramagnetic species. The spectrum reveals hyperfine splitting patterns caused by the interaction of the unpaired electron with magnetic nuclei (primarily protons) in the molecule. cdnsciencepub.com Analysis of these splitting constants allows for the mapping of the spin density distribution across the molecule. cdnsciencepub.com
A detailed ESR study of the 9,10-dihydrophenanthrene radical anion revealed temperature-dependent spectral changes. cdnsciencepub.com At low temperatures (below -80 °C), the spectrum is well-resolved, showing six distinct triplet splittings from the different sets of protons. cdnsciencepub.com As the temperature increases, line broadening occurs due to the interconversion between the two equivalent, non-planar conformers of the molecule-ion. cdnsciencepub.com This dynamic process can be quantified to determine the activation energy for the conformational change, which was found to be approximately 4.5 kcal/mol. cdnsciencepub.com Such studies provide fundamental data on the structure and dynamics of the radical species.
Table 3: Proton Hyperfine Coupling Constants for the 9,10-Dihydrophenanthrene Radical Anion (in ether solvents, < -80 °C)
| Mean Coupling Constant (oersteds) | Proton Assignment | Reference |
|---|---|---|
| 5.36 | Protons at positions 4, 5 | cdnsciencepub.com |
| 3.36 | Protons at positions 2, 7 | cdnsciencepub.com |
| 2.66 | Protons at positions 1, 8 | cdnsciencepub.com |
| 2.97 (sum of axial & equatorial) | Methylene protons (positions 9, 10) | cdnsciencepub.com |
| 0.70 | Protons at positions 3, 6 | cdnsciencepub.com |
| 0.15 | Methylene protons (positions 9, 10) | cdnsciencepub.com |
The principles demonstrated in the study of the 9,10-isomer are directly applicable to understanding the radical chemistry of this compound. For example, the photochemical 1,3-H shift of this compound is understood to involve radical cation intermediates, a mechanism that could be further probed using ESR techniques. acs.org Furthermore, dihydrophenanthrenes have been studied as hydrogen donors in thermal reactions, where they act to cap free radicals and prevent polymerization or coke formation. mdpi.com In-situ ESR spectroscopy is a key method for monitoring free radical concentrations during such processes, providing crucial data for understanding the kinetics and mechanisms of these reactions. mdpi.com
Investigation of Molecular and Cellular Interactions of 1,2 Dihydrophenanthrene Derivatives
In Silico Screening for Biological Activity and Target Identification
Computational approaches have become essential tools in the early stages of drug discovery for predicting the biological potential of compounds like 1,2-dihydrophenanthrene derivatives. These methods allow for rapid screening and prioritization of candidates for further experimental validation.
In silico studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been employed to investigate the interactions of 9,10-dihydrophenanthrene (B48381) analogues with various biological targets. A significant area of this research has focused on the inhibition of the 3-chymotrypsin-like cysteine protease (3CLpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.govnih.gov
Through these computational methods, researchers have screened libraries of dihydrophenanthrene derivatives to predict their binding affinity and mode of interaction within the enzyme's active site. researchgate.netsciforum.netmdpi.com For instance, studies identified specific derivatives, such as C1 and C2, as potent non-covalent inhibitors of SARS-CoV-2 3CLpro, with IC50 values of 1.55 µM and 1.81 µM, respectively. nih.gov Molecular docking simulations revealed that these compounds could bind at the dimer interface and the substrate-binding pocket of the protease. nih.gov Enzyme kinetic assays later confirmed a mixed-inhibition pattern for these compounds. nih.gov These computational predictions are crucial for understanding the structural requirements for effective enzyme inhibition. nih.gov
| Compound/Derivative | Target Enzyme | Predicted Activity/Binding | Key Findings |
| 9,10-Dihydrophenanthrene Analogues | SARS-CoV-2 3CLpro | Potent non-covalent inhibition | Binding at dimer interface and substrate-binding pocket; mixed-inhibition mechanism. nih.gov |
| C1 | SARS-CoV-2 3CLpro | IC50: 1.55 ± 0.21 µM | Showed outstanding metabolic stability in in vitro tests. nih.gov |
| C2 | SARS-CoV-2 3CLpro | IC50: 1.81 ± 0.17 µM | Dose-dependently inhibits the enzyme. nih.gov |
Building on the insights from screening and binding predictions, computational tools are also used to design novel dihydrophenanthrene analogues with potentially enhanced biological activity. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) models are developed by correlating the structural properties of a series of compounds with their measured biological activity. researchgate.netsciforum.netresearchgate.net
For example, statistically robust QSAR models have been developed for 9,10-dihydrophenanthrene analogues targeting the SARS-CoV-2 3CLpro enzyme. researchgate.netresearchgate.net These models, validated internally and externally, help identify the key molecular descriptors that influence inhibitory potency. researchgate.net Based on these models, new molecules can be designed with predicted high activity. researchgate.netmdpi.com This computational design process accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success. researchgate.net
Prediction of Enzyme Inhibition and Receptor Binding
In Vitro Studies of Cellular Responses to Dihydrophenanthrene Derivatives
Following computational predictions, in vitro studies using cell cultures are essential to validate the biological effects of dihydrophenanthrene derivatives and to understand their underlying mechanisms of action at the cellular level.
Several dihydrophenanthrene derivatives have demonstrated significant antioxidant properties in cellular models. mdpi.com Oxidative stress is implicated in various diseases, and compounds that can mitigate its effects are of great interest. nih.govnih.gov
One notable derivative, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol, isolated from Dendrobium virgineum, showed a high protective effect against hydrogen peroxide (H₂O₂)-induced oxidative stress in human retinal pigment epithelial (ARPE-19) cells. nih.govnih.govresearchgate.net Pre-treatment with this compound led to a dose-dependent increase in cell viability (10–35%) and a decrease in reactive oxygen species (ROS) production (10–30%). nih.govresearchgate.net The mechanism of this protection involves the enhancement of the cell's own antioxidant defense system, including increased activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as elevated levels of glutathione (GSH). nih.govresearchgate.net Furthermore, the compound was found to modulate the MAPK signaling pathway, which is activated by ROS and controls cell proliferation and death. nih.govmdpi.com
| Derivative | Cell Line | Inducer of Oxidative Stress | Observed Effects |
| 2-methoxy-9,10-dihydrophenanthrene-4,5-diol | ARPE-19 (Human Retinal Pigment Epithelial) | Hydrogen Peroxide (H₂O₂) | Increased cell viability, decreased ROS production, enhanced SOD, CAT, GPX activities, modulated MAPK pathway. nih.gov |
| Loroglossol (B1215561) | Polymorphonuclear Leukocytes (PMNs) | Not specified | Increased activity of SOD, CAT, and glutathione S-transferase (GST). mdpi.com |
| Hircinol (B1204073) | Polymorphonuclear Leukocytes (PMNs) | Not specified | Increased activity of SOD, CAT, and glutathione S-transferase (GST). mdpi.com |
Dihydrophenanthrene derivatives have also been shown to possess immunomodulatory capabilities. acs.orgnih.gov These compounds can influence the behavior of immune cells and the production of signaling molecules involved in the inflammatory response.
Studies on derivatives from Calanthe cardioglossa and Dendrobium crumenatum have demonstrated these effects. acs.orgnih.gov In one study, five isolated compounds significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated THP-1 monocytes. acs.orgnih.govmdc-berlin.de Another investigation showed that derivatives could reduce the production of both Interleukin-2 (IL-2) and TNF in activated T cells and monocytes. nih.gov The underlying mechanism for these effects often involves the modulation of key signaling pathways. For example, dihydrophenanthrenes have been shown to reduce the phosphorylation of proteins in the MAPK signaling pathway (p38, ERK1/2, and SAPK/JNK), which plays a crucial role in inflammation and immune responses. nih.govmdpi.com
The potential of dihydrophenanthrene derivatives as anticancer agents has been explored through investigations into their antiproliferative mechanisms in various cancer cell lines. mdpi.comnih.govnih.gov These studies have revealed that these compounds can inhibit cancer cell growth through the induction of apoptosis (programmed cell death) and by interfering with cell signaling pathways that control proliferation and survival. mdpi.comunina.it
For example, a biphenanthrene (B1261930) derivative isolated from Bletilla striata was shown to inhibit proliferation and migration while promoting apoptosis in A549 lung cancer cells. mdpi.com The mechanism was linked to the regulation of the Akt, MEK/ERK, and Bcl-2/Bax signaling pathways. mdpi.com Similarly, the dihydrophenanthrenes loroglossol and hircinol significantly reduced the viability of gastric cancer cell lines (AGS and KATO-III) and induced apoptosis. mdpi.comunina.it Semisynthetic derivatives of juncusol (B1673165) and effusol (B30452) also showed promising antiproliferative activity against breast (MCF-7, T47D) and ovarian (A2780) cancer cell lines. mdpi.com
| Derivative | Cancer Cell Line(s) | Observed Antiproliferative Effects | Potential Mechanism |
| Biphenanthrene derivative (from B. striata) | A549 (Lung) | Inhibited proliferation and migration, promoted apoptosis. mdpi.com | Regulation of Akt, MEK/ERK, and Bcl-2/Bax pathways. mdpi.com |
| Loroglossol | AGS, KATO-III (Gastric) | Reduced cell viability, induced apoptosis. mdpi.comunina.it | Induction of apoptosis. unina.it |
| Hircinol | AGS, KATO-III (Gastric) | Reduced cell viability, induced apoptosis. mdpi.comunina.it | Induction of apoptosis. unina.it |
| Effusol derivative (methoxy-substituted) | MCF-7, T47D (Breast), A2780 (Ovarian) | IC50 values of 5.8, 7.0, and 8.6 µM, respectively. mdpi.com | Not specified |
| 6-Methoxycoelonin | UACC-62 (Melanoma) | IC50 of 2.59 µM with high selectivity. nih.gov | Not specified |
Molecular Mechanisms of Antiviral Activity (e.g., SARS-CoV-2)
While research specifically investigating the antiviral mechanisms of this compound is limited, extensive studies on its isomer, 9,10-dihydrophenanthrene, have revealed significant insights into its potential antiviral activity against SARS-CoV-2. The primary molecular target identified for these derivatives is the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), an essential enzyme for viral replication. nih.gov
The 3CLpro enzyme plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins necessary for viral replication and transcription. nih.gov The inhibition of this enzyme effectively blocks the virus's ability to propagate. Derivatives of 9,10-dihydrophenanthrene have been identified as non-peptidomimetic and non-covalent inhibitors of SARS-CoV-2 3CLpro. nih.govresearchgate.net
Detailed Research Findings
Kinetic studies have demonstrated that these dihydrophenanthrene derivatives inhibit SARS-CoV-2 3CLpro in a dose-dependent manner. The mechanism of inhibition has been characterized as a mixed-inhibition manner. nih.govresearchgate.net This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.
Molecular docking simulations have provided a deeper understanding of the binding interactions between 9,10-dihydrophenanthrene derivatives and the 3CLpro enzyme. These simulations have shown that the compounds can bind at the dimer interface and the substrate-binding pocket of the enzyme. nih.govresearchgate.net Specific interactions, such as hydrogen bonds with key amino acid residues like Gln189, contribute to the stable binding and inhibition of the enzyme. researchgate.net
Structure-activity relationship (SAR) studies have been conducted to determine which chemical modifications to the 9,10-dihydrophenanthrene scaffold enhance its antiviral potency. These studies have revealed that the size and nature of substituent groups at various positions on the phenanthrene (B1679779) ring are critical for inhibitory activity. For instance, increasing the volume of the substituent group at the R¹ position from a methyl to a cyclohexyl or a 4-bromine phenyl group has been shown to improve the inhibitory activity against SARS-CoV-2 3CLpro. nih.gov
The most potent 9,10-dihydrophenanthrene derivatives, identified as C1 and C2, have demonstrated significant inhibition of the SARS-CoV-2 3CLpro enzyme with low micromolar IC50 values. nih.govresearchgate.net
Inhibitory Activities of 9,10-Dihydrophenanthrene Derivatives against SARS-CoV-2 3CLpro
| Compound | Substituent Group (R¹) | IC50 (μM) |
| A1 | Methyl | 61.15 |
| A2 | Ethyl | 33.06 |
| A3 | Isopropyl | 29.46 |
| A4 | Cyclohexyl | 9.06 |
| A5 | 4-Bromine Phenyl | 6.44 |
| A6 | 4-Cyanophenyl | 19.32 |
| A7 | Benzyl (B1604629) | 11.39 |
| C1 | Not Specified in Source | 1.55 ± 0.21 |
| C2 | Not Specified in Source | 1.81 ± 0.17 |
| C6 | 4-Cyano Group | 10.68 |
Data sourced from a study on 9,10-dihydrophenanthrene derivatives and their inhibitory effects on SARS-CoV-2 3CLpro. nih.gov
Furthermore, some of these potent derivatives have also shown inhibitory activity against the 3CLpro of SARS-CoV, suggesting their potential as broad-spectrum inhibitors for coronaviruses. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Dihydrophenanthrenes
The synthesis of dihydrophenanthrenes, a core structure in many natural products and functional materials, is an area ripe for innovation. mdpi.com Current methods often face limitations such as the need for harsh reaction conditions, multiple steps, and the generation of significant waste. mdpi.com Future research will prioritize the development of more sustainable and efficient synthetic strategies.
Key areas of focus will include:
Catalysis: Exploring novel catalytic systems is paramount. This includes the use of earth-abundant metals and developing more efficient palladium-catalyzed reactions, such as the intramolecular Friedel-Crafts allylic alkylation for asymmetric synthesis or cascade reactions that form multiple carbon-carbon bonds in a single step. nih.govresearchgate.net Gold-catalyzed cycloisomerization of biphenyl (B1667301) embedded trienynes also presents a selective route to dihydrophenanthrenes, where the choice of solvent can direct the reaction outcome. acs.org Nickel-catalyzed [4+2] cycloaddition of styrenes with arynes is another promising avenue for constructing the 9,10-dihydrophenanthrene (B48381) core. oup.com
Green Chemistry Principles: Emphasis will be placed on atom economy, reducing the use of hazardous reagents, and employing environmentally benign solvents. One-pot multi-component reactions (MCRs) represent a powerful strategy for achieving these goals by combining multiple synthetic steps into a single, efficient process. mdpi.com
Photochemistry and Electrochemistry: The classic photocyclization of stilbenes to form dihydrophenanthrenes offers a foundation for developing cleaner, light-driven synthetic methods. wikipedia.org Similarly, electrosynthesis could provide an alternative, reagent-free approach to key transformations.
Flow Chemistry: The implementation of continuous flow technologies can offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of dihydrophenanthrene derivatives.
A comparison of emerging synthetic strategies is presented below:
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Reference |
| Asymmetric Allylic Alkylation | Palladium | High enantioselectivity (up to 94% ee) | nih.gov |
| Gold-Catalyzed Cycloisomerization | Gold(I) | High selectivity, solvent-controlled outcome | acs.org |
| [4+2] Cycloaddition | Nickel | Applies to a variety of styrenes and arynes | oup.com |
| Multi-Component Reaction (MCR) | Ammonium (B1175870) Acetate | One-pot synthesis, good yields (72-84%) | mdpi.com |
| Palladium-Assisted 6π Electrocyclization | Palladium(II) | Cascade reaction, high regioselectivity | researchgate.net |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Quantum Chemical Dynamics
A deeper understanding of the reaction mechanisms governing the formation and transformation of dihydrophenanthrenes is crucial for optimizing existing synthetic routes and designing new ones. While mechanisms for reactions like palladium-catalyzed 6π electrocyclization have been proposed, further detailed investigations are needed. espublisher.com
Future research in this area will likely involve:
Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be employed to directly observe the short-lived intermediates and transition states in photochemical reactions, like the stilbene-dihydrophenanthrene photocyclization. This would provide unprecedented insight into the dynamics of the electrocyclic ring-closure.
Quantum Chemical Dynamics: Computational methods, including ab initio molecular dynamics, will allow for the simulation of reaction trajectories on complex potential energy surfaces. This can help elucidate the role of conical intersections and other complex phenomena in photochemical and thermal reactions. For instance, theoretical calculations have been used to compare the energetics of a proposed 6π electrocyclic pathway versus an intramolecular Heck reaction mechanism in palladium-catalyzed syntheses. espublisher.com
In-situ Spectroscopic Analysis: The use of techniques like in-situ NMR and IR spectroscopy can provide real-time monitoring of catalytic reactions, helping to identify active catalyst species and reaction intermediates under actual process conditions.
Rational Design of Dihydrophenanthrene-Based Functional Molecules through Computational Approaches
Computational chemistry is set to become an indispensable tool for the rational design of novel dihydrophenanthrene derivatives with tailored properties for specific applications. liverpool.ac.uk This "atoms-up" design approach can accelerate the discovery of new functional molecules by predicting their properties before their synthesis. liverpool.ac.uknih.gov
Key future directions include:
Quantitative Structure-Activity Relationship (QSAR): By developing robust QSAR models, researchers can predict the biological activity of new dihydrophenanthrene derivatives. nih.govsciforum.net This has been applied to design potential inhibitors of the SARS-CoV-2 3CLpro enzyme, where models were used to predict the inhibitory activity of newly designed molecules. nih.govsciforum.net
Molecular Docking and Dynamics: These simulations are vital for understanding and predicting the interactions between dihydrophenanthrene-based ligands and biological targets, such as enzymes or receptors. nih.govresearchgate.net Such studies can reveal key binding modes and help in the structure-based design of more potent and selective inhibitors. researchgate.net
Materials Science Applications: Computational screening can be used to predict the electronic and photophysical properties of dihydrophenanthrene derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources. sciforum.netsciforum.net
A 2022 study on 9,10-dihydrophenanthrene derivatives as potential COVID-19 therapeutics illustrates this approach. Researchers used 3D-QSAR modeling to describe the structure-activity relationship and subsequently designed 96 new lead compounds, predicting their activity and bioavailability in silico. nih.gov
Deeper Exploration of Biosynthetic Pathways of Natural Dihydrophenanthrenes
Dihydrophenanthrenes are a significant class of secondary metabolites found in various plant families, particularly Orchidaceae. nih.govmdpi.com While many natural dihydrophenanthrenes have been isolated, a complete understanding of their biosynthetic pathways remains an area for deeper exploration.
Future research should focus on:
Genomic and Transcriptomic Analysis: Identifying and characterizing the genes and enzymes responsible for the biosynthesis of the dihydrophenanthrene skeleton in plants. This includes enzymes like cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase, which is involved in polycyclic aromatic hydrocarbon degradation pathways. wikipedia.org
Biocatalysis and Metabolic Engineering: Once the biosynthetic enzymes are identified, they could be harnessed for the biocatalytic production of specific dihydrophenanthrenes. This could involve engineering microorganisms or plant cell cultures to produce valuable compounds in a sustainable manner.
Predicting Natural Products: A deeper understanding of biosynthetic pathways can help predict the structures of yet-to-be-discovered natural products. nih.gov For example, by analyzing the monomeric units of known dimeric phenanthrenoids, it's possible to propose the existence of specific phenanthrene (B1679779) and dihydrophenanthrene monomers that have not yet been isolated and identify the plant sources where they might be found. nih.gov
Expanding the Research on Selective Molecular Interactions for Targeted Applications
The rigid, planar structure of the dihydrophenanthrene core makes it an attractive scaffold for developing molecules that can engage in highly selective interactions. Future research will focus on exploiting these properties for targeted applications in medicine and materials science.
Key avenues for exploration include:
Targeted Drug Delivery: Designing dihydrophenanthrene derivatives that can selectively bind to specific biological targets, such as cancer cells or pathogens. The cytotoxic activity of some natural phenanthrenes against various tumor cell lines highlights their potential, and future work could focus on improving selectivity to minimize effects on healthy cells. nih.gov
Molecular Sensing: Developing dihydrophenanthrene-based chemosensors that can selectively detect specific ions, molecules, or biomolecules through changes in their photophysical properties (e.g., fluorescence or color).
Host-Guest Chemistry: Investigating the ability of dihydrophenanthrene-containing macrocycles or cages to act as hosts for specific guest molecules, with potential applications in molecular recognition, separation, and catalysis.
Chiroptical Switches: The synthesis of chiral dihydrophenanthrenes opens up possibilities for their use as chiroptical switches, where the conformation and properties of the molecule can be controlled by external stimuli like light.
By systematically functionalizing the dihydrophenanthrene scaffold, researchers can fine-tune its size, shape, and electronic properties to achieve highly selective molecular recognition, paving the way for a new generation of smart materials and targeted therapies.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for 1,2-dihydrophenanthrene?
- This compound can be synthesized via cyclization of substituted naphthalenes or phenanthrenes. A common approach involves sealed-tube reactions at 300–420°C, followed by preparative gas chromatography (GC) or liquid chromatography (LC) for product isolation. Kinetic studies using GC with electronic integrators are critical for optimizing reaction yields .
Q. How can researchers structurally characterize this compound and its derivatives?
- Structural elucidation employs spectroscopic methods:
- Mass spectrometry (MS) and NMR for identifying molecular fragments and substituent positions.
- Infrared (IR) spectroscopy to detect functional groups (e.g., C-H stretching in sp³ carbons).
- GC-MS for purity assessment and isomer differentiation (e.g., distinguishing 1,2- from 9,10-dihydrophenanthrene) .
Q. What experimental conditions affect the thermal stability of this compound?
- Decomposition kinetics under inert atmospheres (e.g., N₂) reveal two pathways:
- Radical-mediated reactions dominate above 400°C, producing phenanthrene and smaller aromatics.
- Concerted pericyclic mechanisms occur at lower temperatures (300–350°C). Rate constants are quantified via time-resolved GC analysis .
Advanced Research Questions
Q. What mechanistic insights explain competing desaturation vs. hydroxylation in catalytic oxidation of this compound?
- Density functional theory (DFT) studies on Mn-porphyrin catalysts show:
- A shared initial step: H abstraction from sp³ C-H bonds, forming a Mn-hydroxo intermediate.
- OH rebound leads to hydroxylation, while a second H abstraction adjacent to the radical site results in desaturation. Selectivity depends on steric effects and catalyst-substrate orbital interactions .
Q. How can computational models predict bioactivity of this compound derivatives?
- 3D-QSAR (CoMFA/CoMSIA) with alignment-independent descriptors (e.g., SEal) achieves robust predictive power (R² = 0.97, Q² = 0.81). Molecular docking and molecular dynamics (MD) simulations (e.g., using SARS-CoV-2 3CLpro PDB:6LU7) validate binding stability and non-covalent interactions. ADMET profiling further prioritizes derivatives with favorable pharmacokinetics .
Q. What methodologies identify this compound’s role in anti-inflammatory pathways?
- In vitro assays (e.g., ELISA) quantify inhibition of NF-κB and MAPK signaling. Transcriptomic analysis (RNA-seq) and gene ontology (GO) mapping reveal downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α). Dose-response studies in cell lines (e.g., RAW 264.7 macrophages) establish IC₅₀ values .
Q. How does this compound behave in hydrogen-donor solvent systems for coal liquefaction?
- Gas chromatographic monitoring shows <2% hydrogenation of phenanthrene to 9,10-dihydrophenanthrene under coal-liquefaction conditions (H₂S/FeSO₄ catalysis). H₂ uptake is negligible, indicating limited participation in hydrogen-transfer reactions. Side-product analysis (e.g., alkylated phenanthrenes) clarifies competing reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
